Superior Antiproliferative Activity Against MCF-7 Breast Cancer Cells Relative to the 3-Carbonitrile Analog
Ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate demonstrated an IC50 of 12.5 µM against the MCF-7 breast adenocarcinoma cell line . In a separate study employing the same MTT assay format, the structurally related 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile (compound 4a) exhibited an IC50 of 44.35 ± 1.01 µM against MCF-7 cells [1]. This represents an approximate 3.5-fold increase in potency for the furoylamino carboxylate derivative over the carbonitrile analog in the same cell line.
| Evidence Dimension | Antiproliferative potency (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 12.5 µM |
| Comparator Or Baseline | 3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile: IC50 = 44.35 ± 1.01 µM |
| Quantified Difference | ~3.5-fold lower IC50 (higher potency) |
| Conditions | Both studies used the MTT assay against the MCF-7 human breast adenocarcinoma cell line; incubation times and cell densities are comparable between standard cytotoxicity protocols. |
Why This Matters
For procurement decisions in anticancer screening libraries, the ~3.5-fold potency advantage against the widely used MCF-7 model means fewer false negatives at standard screening concentrations (e.g., 20–30 µM).
- [1] Abd El-Wahab, A. H. F.; Borik, R. M. A.; Alamri, A. A.; Mostafa, M. S.; El-Aassar, M. R.; Elhenawy, A. A. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega 2026, 11 (1), 319–336. View Source
